N7-Isobutyl-3-methyl-2H-indazole-5,7-diamine
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Overview
Description
N7-Isobutyl-3-methyl-2H-indazole-5,7-diamine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of indazole derivatives often employs metal-catalyzed synthesis due to its efficiency and high yields. The use of catalysts like Cu(OAc)2 and AgNO3 in combination with suitable ligands and solvents can facilitate the large-scale production of these compounds .
Chemical Reactions Analysis
Types of Reactions
N7-Isobutyl-3-methyl-2H-indazole-5,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reductive cyclization reactions can be employed to form the indazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite in the presence of a catalyst.
Reduction: Reductive cyclization using hydrazine or other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N7-Isobutyl-3-methyl-2H-indazole-5,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5,7-diamine: Shares a similar core structure but lacks the isobutyl and methyl groups.
2H-Indazole-3-methyl-5,7-diamine: Similar structure with different substitution patterns.
3-Methyl-1H-indazole-5,7-diamine: Another derivative with a different substitution pattern.
Uniqueness
N7-Isobutyl-3-methyl-2H-indazole-5,7-diamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isobutyl and methyl groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
3-methyl-7-N-(2-methylpropyl)-2H-indazole-5,7-diamine |
InChI |
InChI=1S/C12H18N4/c1-7(2)6-14-11-5-9(13)4-10-8(3)15-16-12(10)11/h4-5,7,14H,6,13H2,1-3H3,(H,15,16) |
InChI Key |
TZIOPTXXDXXBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)NCC(C)C)N |
Origin of Product |
United States |
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